molecular formula C11H13NO2 B2535053 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 73251-26-0

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2535053
CAS No.: 73251-26-0
M. Wt: 191.23
InChI Key: ROLQWEMPXBHKHA-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 g/mol . This compound is used only for scientific research experiments .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,13H,3,5,7-8H2 . The Canonical SMILES for this compound is C1CN(CC2=CC=CC=C21)C(=O)CO .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 191.23 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 217 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Tetrahydroquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized as privileged scaffolds in drug discovery, offering a wide array of therapeutic applications. Initially linked to neurotoxicity, subsequent research has unveiled their protective role against Parkinsonism and their utility as anticancer antibiotics. The FDA approval of trabectedin for soft tissue sarcomas underscores the milestone achieved in anticancer drug discovery with THIQ derivatives. These compounds have demonstrated promising outcomes in cancer, malaria, and central nervous system disorders among others. Their development as novel drugs for infectious diseases and metabolic disorders is noteworthy, emphasizing their versatility and potential in addressing diverse therapeutic areas (Singh & Shah, 2017).

8-Hydroxyquinolines: A Novel Target

The structural motif of 8-hydroxyquinoline and its derivatives has garnered attention due to its significant biological activities. These compounds have been the focus of synthetic modifications aimed at developing potent, target-based drugs for a spectrum of life-threatening diseases. Their remarkable anti-cancer, anti-HIV, and neuroprotective properties, coupled with their metal chelation capabilities, position them as potent candidates for the treatment of various diseases. This review highlights the advancements in synthesizing novel pharmacologically active agents based on 8-hydroxyquinoline, underscoring its importance in medicinal chemistry (Gupta, Luxami, & Paul, 2021).

Excited State Hydrogen Atom Transfer

The study of excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline reveals intricate reaction pathways. This research provides insights into the excited-state dynamics of hydrogen atom transfer, contributing to a deeper understanding of photochemical processes. Such fundamental studies lay the groundwork for exploring novel photochemical applications of hydroxyquinoline derivatives (Manca, Tanner, & Leutwyler, 2005).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,13H,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQWEMPXBHKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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